molecular formula C6H5IO2S B11851455 4-Iodo-3-methylthiophene-2-carboxylic acid

4-Iodo-3-methylthiophene-2-carboxylic acid

Cat. No.: B11851455
M. Wt: 268.07 g/mol
InChI Key: YJUBQSYVWJJMBS-UHFFFAOYSA-N
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Description

4-Iodo-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5IO2S and a molecular weight of 268.07 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of iodine and a carboxylic acid group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylthiophene-2-carboxylic acid typically involves iodination of 3-methylthiophene-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodo-3-methylthiophene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 3-Iodo-4-methylthiophene-2-carboxylic acid
  • 4-Bromo-3-methylthiophene-2-carboxylic acid
  • 4-Chloro-3-methylthiophene-2-carboxylic acid

Comparison: 4-Iodo-3-methylthiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromo and chloro analogs. The larger atomic radius and higher electronegativity of iodine can lead to different binding affinities and reaction pathways .

Properties

Molecular Formula

C6H5IO2S

Molecular Weight

268.07 g/mol

IUPAC Name

4-iodo-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C6H5IO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

YJUBQSYVWJJMBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1I)C(=O)O

Origin of Product

United States

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